molecular formula C16H20F3NO7S B1365378 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate CAS No. 112766-18-4

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Cat. No.: B1365378
CAS No.: 112766-18-4
M. Wt: 427.4 g/mol
InChI Key: JZWGAKDJDOFGPF-LBPRGKRZSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate is a complex organic compound often used in synthetic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylsulfonyl (triflate) group, and a methyl ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine).

    Protection of the Amino Group: The amino group of L-tyrosine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Triflation: The hydroxyl group on the phenyl ring is converted to a triflate using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic conditions (HCl in methanol) or basic conditions (NaOH in water).

Major Products

    Substitution: Formation of new C-N, C-S, or C-O bonds depending on the nucleophile.

    Reduction: Conversion of the ester to an alcohol.

    Hydrolysis: Formation of the free carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Protecting Group Strategies: The Boc group is commonly used in peptide synthesis to protect amino groups.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.

Medicine

    Drug Development: Serves as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.

Mechanism of Action

The compound’s mechanism of action depends on its application. In synthetic chemistry, it acts as a versatile intermediate, undergoing various reactions to form desired products. In biological systems, it can modify biomolecules, potentially altering their function or activity.

Molecular Targets and Pathways

    Enzymatic Reactions: Can be used to inhibit or modify enzymes by forming covalent bonds with active site residues.

    Receptor Binding: Modified derivatives may interact with specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Lacks the triflate group, making it less reactive in nucleophilic substitution reactions.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of a triflate group, offering different reactivity and applications.

Uniqueness

The presence of the triflate group in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate makes it particularly reactive in nucleophilic substitution reactions, providing a unique advantage in synthetic applications. The combination of Boc protection and methyl ester functionalities further enhances its versatility as an intermediate in complex organic syntheses.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGAKDJDOFGPF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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